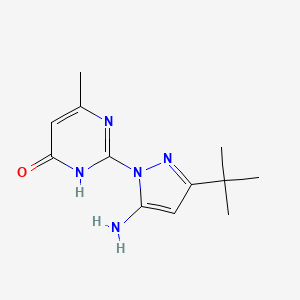

2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

CAS No.: 1170651-35-0

Cat. No.: VC2614987

Molecular Formula: C12H17N5O

Molecular Weight: 247.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170651-35-0 |

|---|---|

| Molecular Formula | C12H17N5O |

| Molecular Weight | 247.3 g/mol |

| IUPAC Name | 2-(5-amino-3-tert-butylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C12H17N5O/c1-7-5-10(18)15-11(14-7)17-9(13)6-8(16-17)12(2,3)4/h5-6H,13H2,1-4H3,(H,14,15,18) |

| Standard InChI Key | ITIBRFCQENNQPR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C(C)(C)C)N |

| Canonical SMILES | CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C(C)(C)C)N |

Introduction

Chemical Identity and Basic Properties

2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound identified by the CAS Registry Number 1170651-35-0. The molecule is characterized by its hybrid structure that combines a pyrazole ring with a pyrimidine ring system, along with several functional groups that contribute to its potential biological activity profile. The compound's fundamental chemical identifiers and properties are summarized in Table 1.

Table 1: Chemical Identity and Basic Properties

| Parameter | Value |

|---|---|

| CAS Registry Number | 1170651-35-0 |

| Molecular Formula | C₁₂H₁₇N₅O |

| Molecular Weight | 247.3 g/mol |

| IUPAC Name | 2-(5-amino-3-tert-butylpyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone |

| Alternative Name | 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one |

| Standard InChI | InChI=1S/C12H17N5O/c1-7-5-10(18)15-11(14-7)17-9(13)6-8(16-17)12(2,3)4/h5-6H,13H2,1-4H3,(H,14,15,18) |

| Standard InChIKey | ITIBRFCQENNQPR-UHFFFAOYSA-N |

| SMILES Notation | CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C(C)(C)C)N |

The compound's molecular structure contains several key functional groups, including an amino group (-NH₂) at the 5-position of the pyrazole ring, a tert-butyl group at the 3-position of the pyrazole ring, and a methyl group at the 6-position of the pyrimidine ring, with a ketone functionality at the 4-position of the pyrimidine moiety .

Structural Characteristics and Physical Properties

Structural Features

The compound features a unique heterocyclic scaffold composed of two nitrogen-containing ring systems: a 5-membered pyrazole ring and a 6-membered pyrimidine ring. These heterocyclic components are connected through a nitrogen bridge, creating a distinctive molecular architecture that is potentially valuable for various biological applications.

Specifically, the structure contains:

-

A pyrazole ring with an amino substituent at the 5-position and a tert-butyl group at the 3-position

-

A pyrimidine ring with a methyl group at the 6-position and a ketone functionality at the 4-position

-

A nitrogen bridge connecting these two heterocyclic systems

Structure-Activity Relationship Considerations

Understanding potential structure-activity relationships (SAR) for 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one requires examination of related compounds and their biological profiles.

Future Research Directions

Given the limited specific information available on 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, several promising research directions could be pursued:

Biological Activity Screening

Comprehensive screening against various biological targets would be valuable to establish the compound's activity profile. Based on structural similarities to known bioactive compounds, particular focus could be placed on:

-

Enzyme inhibition assays (phosphodiesterases, cholinesterases)

-

Antiviral screening, particularly against HIV-1 reverse transcriptase

-

Broader antimicrobial activity assessment

Structure Optimization

If biological activity is identified, structure-activity relationship studies could be conducted by synthesizing analogs with modifications at key positions:

-

Varying the substituent at the 3-position of the pyrazole ring

-

Modifying the 5-amino group

-

Altering the methyl group on the pyrimidine ring

-

Exploring bioisosteric replacements of the pyrimidinone moiety

Synthetic Methodology Development

Development of efficient and scalable synthetic routes specifically for this compound and its analogs would facilitate further research. This could include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume